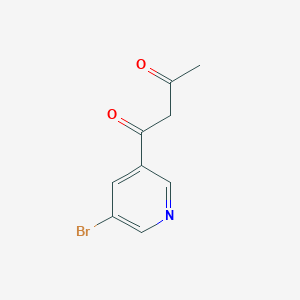

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one, commonly referred to as 4-Bromopyridin-3-yl-4-hydroxybut-3-en-2-one or 4-BP-4-HOB, is a synthetic compound with a wide range of potential applications in scientific research. Its unique structure and properties make it a valuable tool for a variety of laboratory experiments and studies. In

Scientific Research Applications

1. Chemical Reactions and Structural Transformations

- Halogen Migration in Halogeno-derivatives : Research demonstrates the migration of halogen atoms in derivatives of dihydroxypyridine, including 5-bromo-3-chloro-2,4-dihydroxypyridine formation via chlorination and bromination processes. This sheds light on the structural dynamics of such compounds (Hertog & Schogt, 2010).

2. Synthesis and Applications in Organic Chemistry

- Siloxane-Based Cross-Coupling : A study discusses the fluoride-promoted, Pd-catalyzed cross-coupling of bromopyridine derivatives, including 4-bromopyridines, for synthesizing complex biaryls, crucial in the total synthesis of antitumor antibiotics (McElroy & DeShong, 2003).

- Synthesis of Emissive Metal Complexes : Research on the synthesis of fac-tricarbonylchlorobis(ligand)rhenium(I) complexes using bromopyridine demonstrates potential applications in developing new emissive materials (Farrell et al., 2004).

3. Biological and Pharmaceutical Research

- Enzyme Inhibition Profiles : A study synthesized bromophenol derivatives, including 4-phenylbutenone derivatives with bromopyridin elements, which showed significant inhibitory effects on enzymes like carbonic anhydrase and cholinesterases. This has implications in drug development for various conditions (Bayrak et al., 2017).

Properties

IUPAC Name |

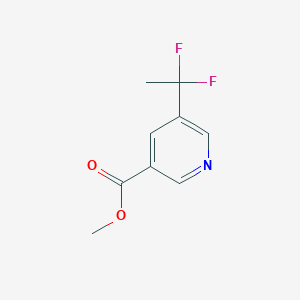

1-(5-bromopyridin-3-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-6(12)2-9(13)7-3-8(10)5-11-4-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCXNWJKZPMRCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CN=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)

![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)

![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)

![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)